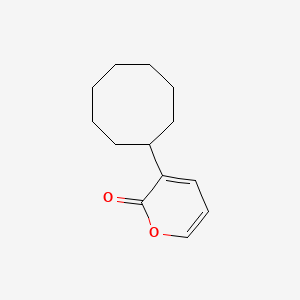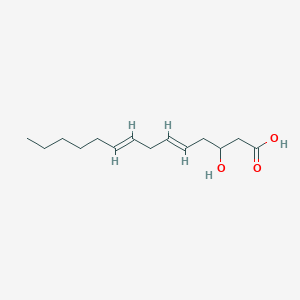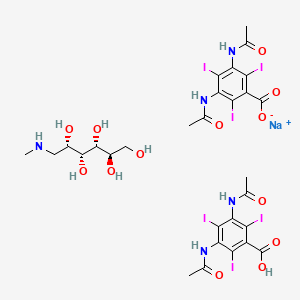
Urovision
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meglumine sodium amidotrizoate is a polymer.
Scientific Research Applications
Tissue Engineering and Stem Cells in Urology
Urovision, a concept in urological research, involves tissue engineering (TE) and stem cell (SC) technologies. These technologies offer promising solutions for treating complicated urological diseases. TE and SC applications are considered alternative resources for urological disorders, showing significant advances in animal models and basic science research, despite limited clinical trials (Shokeir, Harraz, & El-Din, 2010).
Student-Advisor Interactions in Urological Research
The role of student-advisor interactions is crucial in apprenticing undergraduate researchers into the scientific community of practice in urology. These interactions help in professional socialization, intellectual support, and personal development of students in the field of urological science (Thiry & Laursen, 2011).
Infrared Dynamical Thermovision in Biological Objects
Infrared dynamical thermovision is a significant technique in urological research for real-time functional diagnostics of biological objects. This method is particularly promising for blood flow studies and brain research, offering new perspectives in urological diagnostics and treatment (Godik et al., 1987).
Performance-Based Measures in Urology Research
Performance-based measures are essential for assessing scientific thinking skills of undergraduate researchers in chemistry, which can be applied in urological research. These measures help in evaluating the efficacy and impact of undergraduate research on key disciplinary skills (Harsh, 2016).
Development of Compact Untethered Remotely Operated Vehicle (UROV)
The development of compact untethered remotely operated vehicles (UROVs) has been crucial in marine environment studies, which can be adapted for use in urological research for survey and monitoring tasks. The performance of UROV, including image transmission and remotely monitoring system, is a significant advancement in urological research (Shimoo et al., 2007).
Endovisional Technique in Urological Surgery
The endovisional technique is an innovative approach in urological surgery. It is used for ureteral sheath locating in retrograde intrarenal surgery (RIRS), offering a safer and more efficient way to locate the sheath and decrease the duration of operation and fluoroscopy (Sönmez & Kara, 2016).
MyoVision: Software for Muscle Analysis in Urology
MyoVision is a software package developed for automated high-content analysis of skeletal muscle immunohistochemistry, applicable in muscle biology and potentially in urological research. It enables efficient and unbiased analysis of muscle cross sections, which is crucial in understanding muscle-related urological conditions (Wen et al., 2018).
History and Clinical Application of Lasers in Urology
Lasers have a significant history and clinical application in urology. They are used for lithotriptic stone treatment and tumor ablation. The development and use of lasers in urology exemplify the integration of technology and clinical practice (Gross & Herrmann, 2007).
Novel Robotic Systems in Urologic Surgery
Robotic systems, like the da Vinci SP Surgical System, have been developed for single-port urologic surgery, demonstrating the feasibility and safety of this innovative approach. These systems represent a significant advancement in urological surgical techniques (Kaouk et al., 2014).
Laparoendoscopic Single-Site Surgery in Urology
Laparoendoscopic single-site surgery (LESS) in urology is a part of the natural development of minimally invasive surgery. It includes various procedures like nephrectomy and pyeloplasty, highlighting technological advancements and future potential in urological surgical techniques (Tracy et al., 2008).
Properties
CAS No. |
8064-12-8 |
|---|---|
Molecular Formula |
C29H34I6N5NaO13 |
Molecular Weight |
1445 g/mol |
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C11H9I3N2O4.C7H17NO5.Na/c2*1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 |
InChI Key |
XZNXVSDNACTASG-RZNNTOFGSA-M |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |
| 8064-12-8 | |
Synonyms |
angiovist 370 AV-370 Hypaque 76 hypaque(M)90 renografin 60 renografin 76 Renovist II sodium methylglucamine diatrizoate Uropolin uropoline uropolinum Uropolinum Polfa urovision Visotrast visotrast 370 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


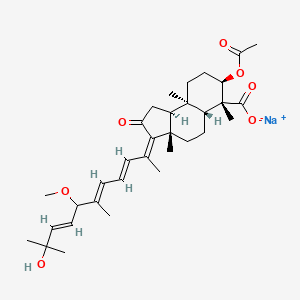

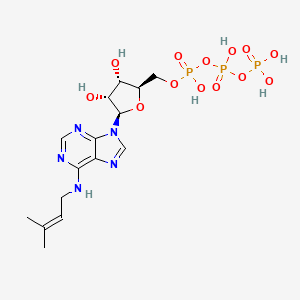


![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
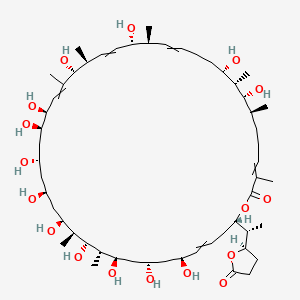
![Axisonitrile 3 [C16H25N]](/img/structure/B1260025.png)
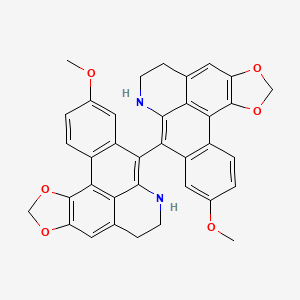
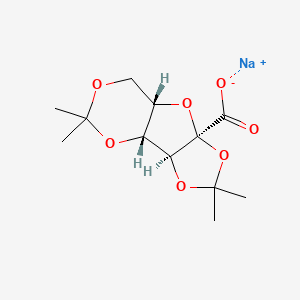
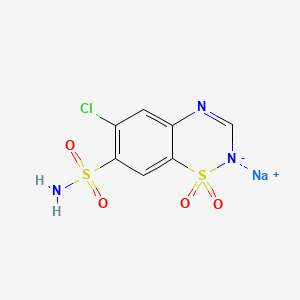
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
